2,6-Di-tert-butyl-4-octylphenol
Overview
Description
2,6-Di-tert-butyl-4-octylphenol is an organic compound with the molecular formula C22H38O. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and an octyl group attached to the phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-octylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction conditions usually involve moderate temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced catalysts and purification techniques further enhances the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-tert-butyl-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Scientific Research Applications
2,6-Di-tert-butyl-4-octylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is widely used in the production of plastics, rubber, and fuels to enhance their stability and longevity
Mechanism of Action
The primary mechanism of action of 2,6-Di-tert-butyl-4-octylphenol is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The compound achieves this by donating hydrogen atoms to neutralize free radicals, forming stable phenoxyl radicals in the process. This action helps in stabilizing polymers and protecting biological tissues from oxidative stress .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but lacks the octyl group, making it less hydrophobic.
2,4-Di-tert-butylphenol: Another phenolic antioxidant with tert-butyl groups at different positions, affecting its reactivity and solubility.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different alkyl groups.
Uniqueness: 2,6-Di-tert-butyl-4-octylphenol is unique due to the presence of the octyl group, which enhances its hydrophobicity and makes it more effective in non-polar environments. This property makes it particularly useful in applications where water resistance and long-term stability are crucial .
Properties
IUPAC Name |
2,6-ditert-butyl-4-octylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O/c1-8-9-10-11-12-13-14-17-15-18(21(2,3)4)20(23)19(16-17)22(5,6)7/h15-16,23H,8-14H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICMVXRQHWVBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188816 | |
Record name | 2,6-Di-tert-butyl-4-octylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35309-87-6 | |
Record name | 2,6-Bis(1,1-dimethylethyl)-4-octylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35309-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-tert-butyl-4-octylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035309876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Di-tert-butyl-4-octylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-di-tert-butyl-4-octylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DI-TERT-BUTYL-4-OCTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXY05E32IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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